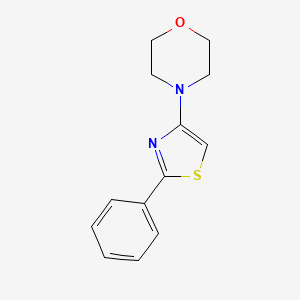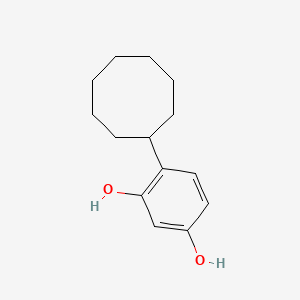
4-Cyclooctylbenzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclooctylbenzene-1,3-diol is an organic compound characterized by a benzene ring substituted with a cyclooctyl group and two hydroxyl groups at the 1 and 3 positions. This compound is part of the diol family, which are compounds containing two hydroxyl groups. The presence of the cyclooctyl group introduces unique steric and electronic properties, making it an interesting subject for research in various fields of chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclooctylbenzene-1,3-diol typically involves the reaction of cyclooctyl derivatives with benzene-1,3-diol (resorcinol). One common method is the Friedel-Crafts alkylation, where cyclooctyl chloride reacts with resorcinol in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions
4-Cyclooctylbenzene-1,3-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other carbonyl-containing compounds.
Reduction: The compound can be reduced to form cyclooctylbenzene derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of cyclooctylbenzoquinone.
Reduction: Formation of cyclooctylbenzene.
Substitution: Formation of cyclooctylbenzene halides or ethers.
科学的研究の応用
4-Cyclooctylbenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.
作用機序
The mechanism of action of 4-Cyclooctylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The cyclooctyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy in biological systems. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Cyclopentylbenzene-1,3-diol: Similar structure but with a cyclopentyl group instead of a cyclooctyl group.
4-Aminocyclopentane-1,3-diol: Contains an amino group and a cyclopentane ring.
Cyclohexylbenzene-1,3-diol: Features a cyclohexyl group.
Uniqueness
4-Cyclooctylbenzene-1,3-diol is unique due to the presence of the cyclooctyl group, which introduces greater steric hindrance and alters the electronic properties compared to its smaller-ring analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific research and industrial applications.
特性
分子式 |
C14H20O2 |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-cyclooctylbenzene-1,3-diol |
InChI |
InChI=1S/C14H20O2/c15-12-8-9-13(14(16)10-12)11-6-4-2-1-3-5-7-11/h8-11,15-16H,1-7H2 |
InChIキー |
ORRJPSVKFKJXTB-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)C2=C(C=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridin-2-ylimidazo[1,2-a]pyrazine](/img/structure/B13881633.png)
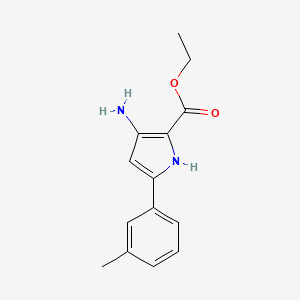
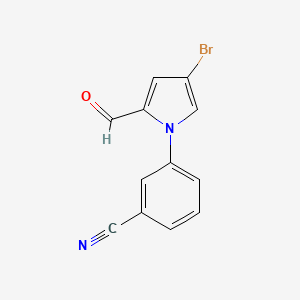
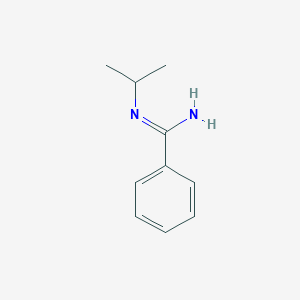
![[5-(4-Bromophenyl)-1-methylpyrazol-3-yl]methanol](/img/structure/B13881670.png)
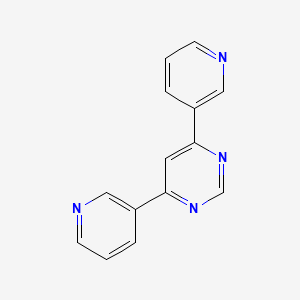
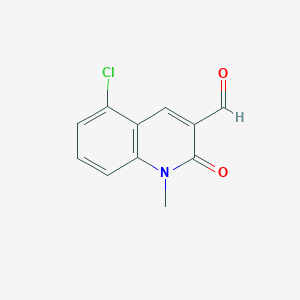
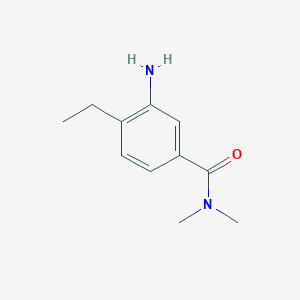
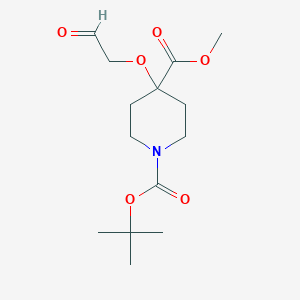
![[4-(1,3-Dioxolan-2-yl)-2-methylphenyl]methanol](/img/structure/B13881683.png)
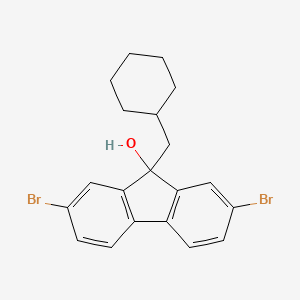
![6-Chloro-2-phenyl-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13881700.png)
